1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Lipophilicity Drug-likeness Permeability

This spirocyclic sulfonamide features a unique 5-fluoro-2-methoxyphenyl substituent creating a push-pull electronic system (σm +0.34 / σp -0.27) absent in all other commercial spiro[chroman-2,3'-pyrrolidin]-4-one analogs. With TPSA 81.3 Ų and XLogP3 2.3, it occupies favorable CNS drug-like space. Use alongside pyridinyl (CAS 1448035-46-8), thiophenyl (CAS 1448130-81-1), and chlorophenyl analogs for systematic SAR interrogating halogen-bonding and H-bonding contributions to target engagement. Serves as a probe substrate for in vitro metabolic stability assays assessing oxidative defluorination vs. O-demethylation resistance. Rational candidate for antimicrobial phenotypic screening against ESKAPE pathogens. Procure this compound to benchmark incremental TPSA effects on P-gp efflux ratios and brain-to-plasma concentration in rodent PK studies.

Molecular Formula C19H18FNO5S
Molecular Weight 391.41
CAS No. 1448030-71-4
Cat. No. B2929086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1448030-71-4
Molecular FormulaC19H18FNO5S
Molecular Weight391.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H18FNO5S/c1-25-17-7-6-13(20)10-18(17)27(23,24)21-9-8-19(12-21)11-15(22)14-4-2-3-5-16(14)26-19/h2-7,10H,8-9,11-12H2,1H3
InChIKeyXVSVBXNKDFKTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448030-71-4): Chemical Identity and Comparator Landscape


1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic spirocyclic sulfonamide that fuses a chroman-4-one core with a pyrrolidine ring via a spiro carbon, bearing a 5-fluoro-2-methoxybenzenesulfonyl substituent on the pyrrolidine nitrogen [1]. The compound has a molecular weight of 391.4 g/mol and a computed XLogP3 of 2.3, placing it in a moderate lipophilicity range suitable for cell permeability [1]. Its closest structural analogs—sharing the identical spiro[chroman-2,3'-pyrrolidin]-4-one scaffold but differing in the N-sulfonyl aryl/heteroaryl group—include the pyridin-3-ylsulfonyl (CAS 1448035-46-8), thiophen-2-ylsulfonyl (CAS 1448130-81-1), and 2-chlorophenylsulfonyl derivatives, all of which are commercially available as research tools . Despite being cataloged in PubChem (CID 71805931), peer-reviewed primary data directly quantifying the biological activity, selectivity, or pharmacokinetic profile of this specific compound remain extremely scarce [1].

Why 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Cannot Be Replaced by Other In-Class 1'-Sulfonyl Spiro[chroman-2,3'-pyrrolidin]-4-ones


In-class spiro[chroman-2,3'-pyrrolidin]-4-one sulfonamides are not functionally interchangeable because the aryl sulfonyl substituent acts as the critical pharmacophoric element that dictates target engagement, electronic modulation, and ADMET properties [1]. For example, the pyridin-3-ylsulfonyl analog (CAS 1448035-46-8) displays potent aldose reductase inhibition (Ki 6.20 nM, IC50 56 nM) mediated by a heteroaryl nitrogen that participates in key hydrogen-bond interactions within the enzyme active site [2]. Replacing this with the 5-fluoro-2-methoxyphenylsulfonyl group alters both the hydrogen-bonding capacity (loss of the pyridyl nitrogen, gain of methoxy oxygen) and lipophilicity (XLogP3 shift from approximately 1.2 to 2.3), which will fundamentally change target selectivity, off-rate kinetics, and metabolic vulnerability [1][3]. The quantitative consequences of this substitution are further elaborated below.

Quantitative Differentiation Evidence for 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation from the Pyridin-3-ylsulfonyl Analog

The target compound has a computed XLogP3 of 2.3, which is approximately 1.1 units higher than the estimated XLogP3 of the pyridin-3-ylsulfonyl analog (estimated ~1.2) [1]. This difference arises from the replacement of the polar pyridine ring with a lipophilic 5-fluoro-2-methoxyphenyl group. Higher lipophilicity within the optimal range (cLogP 1–3) can improve passive membrane permeability and CNS penetration potential, but also increases the risk of CYP-mediated metabolism and hERG binding if pushed too high [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity Versus Thiophene and Chlorophenyl Analogs

The target compound possesses 7 hydrogen-bond acceptors (HBA), including the sulfonyl oxygens, chromanone carbonyl, and methoxy oxygen. In contrast, the thiophen-2-ylsulfonyl analog has only 5 HBA (sulfonyl oxygens + chromanone carbonyl), and the 2-chlorophenylsulfonyl analog has 5 HBA [1][2]. The two additional HBA sites in the target compound—provided by the methoxy substituent and the fluoro atom (which can act as a weak HBA in some environments)—offer supplementary interaction points for target proteins, potentially increasing binding enthalpy at the cost of desolvation penalty [3].

Hydrogen bonding Target engagement Selectivity

Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability Predictions

The target compound has a calculated topological polar surface area (TPSA) of 81.3 Ų, which is higher than the thiophen-2-ylsulfonyl analog (estimated ~64 Ų, lacking the methoxy oxygen) and comparable to or slightly higher than the pyridin-3-ylsulfonyl analog (~72 Ų, pyridine nitrogen contributing less polar surface than methoxy oxygen) [1]. TPSA values below 140 Ų are generally associated with good oral absorption; values below 90 Ų are favorable for blood-brain barrier penetration [2]. The target compound's TPSA of 81.3 Ų places it near the upper boundary of the 'CNS-accessible' window, while the thiophene analog's lower TPSA may favor even better CNS penetration but at the potential cost of reduced aqueous solubility [2].

TPSA Oral bioavailability ADMET prediction

Electronic Modulation of the Sulfonyl Group: Fluorine and Methoxy Substituent Effects

The 5-fluoro-2-methoxyphenyl ring combines an electron-withdrawing fluorine atom (σm = +0.34) with an electron-donating methoxy group (σp = -0.27) in a meta/para relationship that creates a unique electronic environment for the sulfonyl group [1]. This contrasts with the pyridin-3-ylsulfonyl analog, where the pyridine nitrogen exerts a stronger electron-withdrawing effect (σm for pyridin-3-yl ≈ +0.23), and the 2-chlorophenyl analog, which has only a single electron-withdrawing chlorine (σo = +0.23) [1]. The combined effect in the target compound results in a moderately polarized sulfonamide S–N bond that may influence both chemical stability (resistance to nucleophilic cleavage) and the pKa of the sulfonamide NH (where present) or the electronic character of the pyrrolidine nitrogen [2].

Electron-withdrawing group Sulfonamide reactivity SAR

Aldose Reductase Inhibition: Class-Level Precedent and Differentiation Opportunity

The pyridin-3-ylsulfonyl analog (CAS 1448035-46-8) has demonstrated potent aldose reductase (AR) inhibition with a Ki of 6.20 nM and IC50 of 56 nM against human recombinant AR [1]. While no direct AR inhibition data exist for the target compound, the 5-fluoro-2-methoxyphenylsulfonyl group is structurally analogous to the 5-fluoro-2-methoxybenzyl fragment found in known AR inhibitors such as ranirestat (AS-3201), which achieves sub-nanomolar potency through halogen-bond interactions between the fluorine atom and the enzyme active site [2]. The target compound's spirocyclic scaffold provides a rigid orientation of the sulfonyl group that may enable a distinct binding mode compared to the pyridine analog's more flexible orientation [3]. This creates a testable hypothesis: the target compound may retain AR inhibitory activity while exhibiting a different selectivity profile due to its unique substituent combination.

Aldose reductase Enzyme inhibition Diabetic complications

Recommended Research and Procurement Application Scenarios for 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one


Comparative Aldose Reductase SAR Studies to Map Sulfonyl Substituent Effects

Following the precedent set by the pyridin-3-ylsulfonyl analog's potent aldose reductase inhibition (Ki 6.20 nM, IC50 56 nM) [1], research groups investigating diabetic complications can procure the target compound alongside the pyridine, thiophene, and chlorophenyl analogs to conduct systematic SAR studies. The unique 5-fluoro-2-methoxyphenyl substitution pattern allows interrogation of halogen-bonding contributions (via the 5-F) and H-bonding contributions (via the 2-OMe) to AR binding affinity. The TPSA and cLogP differentiation quantified in Section 3 provide a framework for interpreting differences in cellular activity versus isolated enzyme potency.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a TPSA of 81.3 Ų and XLogP3 of 2.3, the target compound occupies a favorable position near the boundary of the CNS 'drug-like' chemical space [1][2]. Medicinal chemistry teams seeking CNS-penetrant spirocyclic scaffolds can use the target compound as a reference point for property benchmarking. Its TPSA (81.3 Ų) is approximately 17 Ų higher than the thiophene analog, making it a useful tool for studying how incremental increases in polar surface area affect P-glycoprotein efflux ratios and brain-to-plasma concentration ratios in rodent PK studies.

Sulfonamide Metabolic Stability Profiling with Opposing Electronic Substituents

The combined electron-withdrawing (5-F, σm = +0.34) and electron-donating (2-OMe, σp = -0.27) substituents create a push-pull electronic system on the sulfonyl aryl ring that is absent in all other commercially available 1'-sulfonyl spiro[chroman-2,3'-pyrrolidin]-4-one analogs [1]. This compound can serve as a probe substrate in in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) to determine whether the push-pull electronic configuration confers resistance to oxidative defluorination or O-demethylation compared to analogs bearing only electron-withdrawing or only electron-donating substituents.

Antimicrobial Screening Against Drug-Resistant Pathogens Using a Chroman-4-one Spirocyclic Template

The chroman-4-one spirocyclic scaffold has demonstrated antimicrobial activity with MIC values as low as 32 µg/mL against Gram-positive bacteria (e.g., B. subtilis, S. epidermidis) in closely related dispiropyrrolidine series [1]. While the target compound has not been tested in published antimicrobial assays, its structural similarity to these active scaffolds—combined with the added sulfonamide functionality known to enhance antibacterial spectrum [2]—makes it a rational candidate for inclusion in phenotypic screening libraries targeting multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Quote Request

Request a Quote for 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.